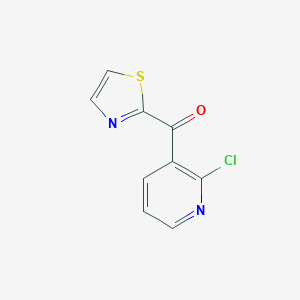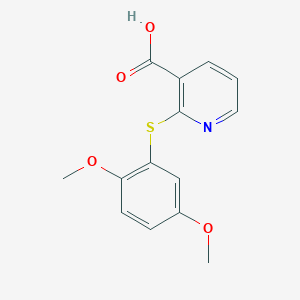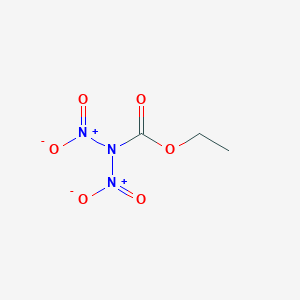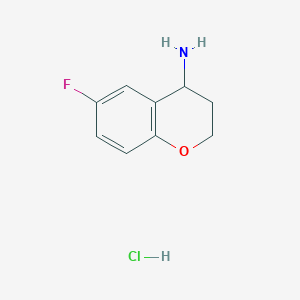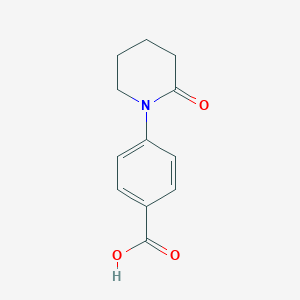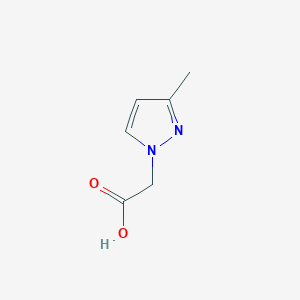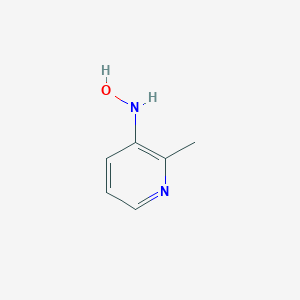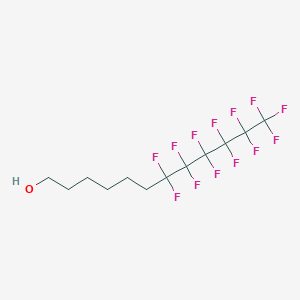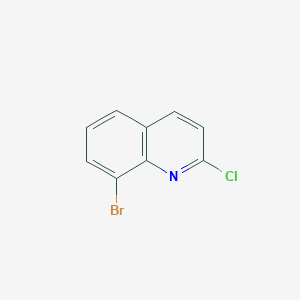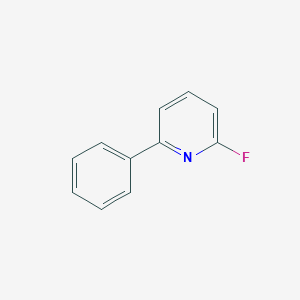
2-Fluoro-6-phenylpyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Fluoro-6-phenylpyridines can be achieved through different synthetic pathways. One notable method involves the palladium-catalyzed C-H fluorosilylation of 2-phenylpyridines, leading to fluorosilylated 2-phenylpyridines in good to excellent yields. This method is significant as it represents the first example of C-H fluorosilylation, producing fluorosilylated products that show stronger fluorescence than their corresponding silafluorene derivatives (Xiao et al., 2014). Another approach to synthesizing 4-fluoropyridines, which can be related to 2-Fluoro-6-phenylpyridine, is based on 2-fluoroallylic alcohols through succeeding Ireland-Claisen and aza-Cope rearrangements (Wittmann et al., 2006).
Molecular Structure Analysis
The molecular structure of fluorosilylated 2-phenylpyridines, closely related to 2-Fluoro-6-phenylpyridine, has been elucidated using single-crystal X-ray structure analysis, revealing a Lewis acid-base interaction between the silicon and nitrogen atoms. This analysis provides insight into the electronic structure and bonding patterns of such compounds, which are crucial for understanding their reactivity and properties (Xiao et al., 2014).
Chemical Reactions and Properties
2-Fluoro-6-phenylpyridine participates in various chemical reactions, highlighting its versatility in organic synthesis. For instance, the fluorosilylation reaction mentioned previously not only exemplifies its reactivity but also opens up possibilities for creating materials with enhanced fluorescence properties. The specific reactions and mechanisms involving 2-Fluoro-6-phenylpyridine can be intricate, involving multiple steps and reagents, but the resulting compounds often exhibit interesting and useful properties.
Physical Properties Analysis
The physical properties of 2-Fluoro-6-phenylpyridine derivatives, such as their fluorescence, are influenced by the molecular structure. For example, the fluorosilylated products derived from 2-phenylpyridines show stronger fluorescence, which can be attributed to the specific electronic interactions within the molecule. These properties are essential for applications in fluorescent materials and organic electronics (Xiao et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Fluorescence Properties : The paper by Xiao et al. (2014) discusses the palladium-catalyzed C-H fluorosilylation of 2-phenylpyridines, yielding fluorosilylated products with stronger fluorescence than corresponding derivatives (Xiao et al., 2014).
Chemosensors for Metal Ions : Luo et al. (2007) synthesized a porphyrin-appended terpyridine, demonstrating its application as a fluoroionophore for the recognition of metal ions, especially cadmium, based on fluorescent enhancement (Luo et al., 2007).
Medical Imaging : Carroll et al. (2007) explored the use of fluorine-18 labeled fluoropyridines in Positron Emission Tomography (PET) imaging. This research highlights the potential for stable 3-fluoro and 5-fluoropyridines in medical imaging applications (Carroll et al., 2007).
Synthesis of Fluoropyridines : Wittmann et al. (2006) presented a novel synthetic pathway for 4-fluoropyridines, potentially offering aryl substituents in positions 2 and 6 and an additional alkyl group in position 3 (Wittmann et al., 2006).
Tuning of Fluorescence Properties : Cheon et al. (2007) studied the fluorescence properties of N-alkyl and N-phenyl derivatives of amino-terpyridines, demonstrating the tunability of radiation energy and solvent susceptibility through N-substitution (Cheon et al., 2007).
Electronic and Photophysical Properties : Cho et al. (2010) investigated the electronic properties of Ir(III) complexes using ligands like 4-fluoropyridine, demonstrating their utility in tuning the emission spectra in applications like polymer light-emitting diodes (Cho et al., 2010).
Synthesis of Functionalized Vinyl Sulfides : Debien et al. (2013) described a synthesis method for vinyl sulfides, showcasing the versatility of 2-fluoropyridine derivatives in organic synthesis (Debien et al., 2013).
Antagonists for A3 Adenosine Receptors : Li et al. (1999) focused on the synthesis and analysis of 3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives as selective A3 adenosine receptor antagonists, with applications in medicinal chemistry (Li et al., 1999).
Eigenschaften
IUPAC Name |
2-fluoro-6-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSUBWDOWSHTSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376546 | |
| Record name | 2-fluoro-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-phenylpyridine | |
CAS RN |
180606-17-1 | |
| Record name | 2-fluoro-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70189.png)
![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)
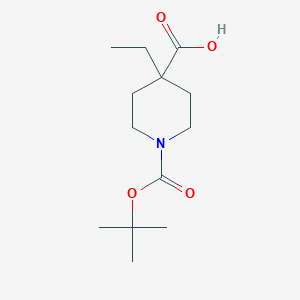
![2,6-Bis[[tert-butyl(diphenyl)silyl]oxy]anthracene-9,10-dione](/img/structure/B70194.png)
